molecular formula C18H12N4O B11218416 6,7-Diphenylpteridin-4-ol CAS No. 24863-39-6

6,7-Diphenylpteridin-4-ol

Cat. No.: B11218416
CAS No.: 24863-39-6
M. Wt: 300.3 g/mol
InChI Key: UMUYUDSQRKTBKA-UHFFFAOYSA-N
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Description

6,7-Diphenylpteridin-4-ol is a chemical compound with the molecular formula C18H12N4O. It belongs to the class of pteridines, which are heterocyclic compounds containing a pteridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diphenylpteridin-4-ol typically involves the condensation of appropriate aromatic amines with pteridine derivatives. One common method includes the reaction of 2,4,5-triphenylimidazole with formamide under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6,7-Diphenylpteridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pteridines and pteridinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-Diphenylpteridin-4-ol involves its interaction with specific molecular targets. For instance, as a DNA ligase IV inhibitor, it blocks nonhomologous end-joining (NHEJ), a pathway for repairing double-strand breaks in DNA. This inhibition increases the efficiency of homology-directed repair (HDR), making it a valuable tool in genome editing technologies . Additionally, its anticancer properties are attributed to its ability to disrupt DNA repair mechanisms, leading to increased sensitivity of cancer cells to radiation .

Comparison with Similar Compounds

Comparison: 6,7-Diphenylpteridin-4-ol stands out due to its unique structural properties and specific inhibitory effects on DNA ligase IV. Compared to its analogs, it has shown higher binding affinity and better interaction energy in virtual screening studies . This makes it a promising candidate for further research and development in various scientific fields.

Properties

CAS No.

24863-39-6

Molecular Formula

C18H12N4O

Molecular Weight

300.3 g/mol

IUPAC Name

6,7-diphenyl-3H-pteridin-4-one

InChI

InChI=1S/C18H12N4O/c23-18-16-17(19-11-20-18)22-15(13-9-5-2-6-10-13)14(21-16)12-7-3-1-4-8-12/h1-11H,(H,19,20,22,23)

InChI Key

UMUYUDSQRKTBKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=CNC3=O)N=C2C4=CC=CC=C4

Origin of Product

United States

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